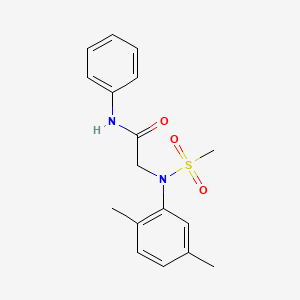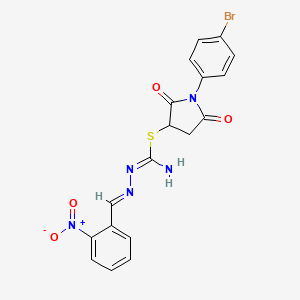
N-(3,4-dichlorophenyl)-N'-(4-methylbenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-N'-(4-methylbenzyl)urea, commonly known as diuron, is a herbicide that is widely used in agriculture and forestry. It is a white crystalline powder that is practically insoluble in water but soluble in organic solvents. Diuron is a member of the urea herbicide family and is classified as a non-selective herbicide, meaning that it can kill a wide range of plant species.
Mecanismo De Acción
Diuron works by inhibiting photosynthesis in plants. It does this by blocking the electron transport chain in chloroplasts, which prevents the production of ATP and NADPH. This ultimately leads to the death of the plant. Diuron is also known to inhibit the activity of certain enzymes involved in the biosynthesis of carotenoids, which are important pigments in plants.
Biochemical and Physiological Effects:
Diuron has been shown to have a range of biochemical and physiological effects on plants. Studies have shown that diuron can inhibit the activity of photosystem II, which is responsible for the light-dependent reactions of photosynthesis. This can lead to a decrease in chlorophyll content and a reduction in the rate of photosynthesis. Diuron has also been shown to affect the activity of antioxidant enzymes, which can lead to oxidative stress in plants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diuron is a widely used herbicide and has been extensively studied in the laboratory. Its non-selective nature makes it a useful tool for studying the effects of herbicides on plant physiology. However, its toxicity to plants can also make it difficult to use in certain experiments. In addition, its insolubility in water can make it challenging to prepare solutions for use in experiments.
Direcciones Futuras
There are several areas of future research that could be explored with regards to diuron. One area of interest is the development of new herbicides that are more effective and less harmful to the environment. Another area of research is the development of new methods for the detection and quantification of diuron in the environment. Finally, there is a need for more research on the long-term effects of diuron on plant and animal populations, as well as on human health.
Métodos De Síntesis
The synthesis of diuron involves the reaction of 3,4-dichloroaniline with 4-methylbenzyl isocyanate in the presence of a catalyst such as triethylamine. The resulting product is then treated with phosgene to form diuron. The overall reaction can be represented as follows:
3,4-dichloroaniline + 4-methylbenzyl isocyanate → N-(3,4-dichlorophenyl)-N'-(4-methylbenzyl)urea
Aplicaciones Científicas De Investigación
Diuron has been extensively studied for its herbicidal properties and its impact on the environment. It is commonly used in agriculture to control weeds in crops such as cotton, soybeans, and sugarcane. It is also used in forestry to control unwanted vegetation. In addition to its herbicidal properties, diuron has been studied for its potential use as an antifungal agent and as a photosynthesis inhibitor.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c1-10-2-4-11(5-3-10)9-18-15(20)19-12-6-7-13(16)14(17)8-12/h2-8H,9H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUFNPXJIYCWLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(4-methylbenzyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)-N,N-diethyl-1,2-ethanediamine](/img/structure/B5775695.png)
![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5775697.png)

![2-[4-(4-morpholinyl)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5775720.png)

![1-[(4-chlorophenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5775742.png)
![N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5775750.png)
![N-[2-(acetylamino)phenyl]-4-fluorobenzamide](/img/structure/B5775756.png)

![methyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5775786.png)
![{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5775793.png)

